molecular formula C11H9NO3 B1587335 Ethyl 4-cyanobenzoylformate CAS No. 302912-31-8

Ethyl 4-cyanobenzoylformate

Cat. No.: B1587335
CAS No.: 302912-31-8
M. Wt: 203.19 g/mol
InChI Key: MGBZXMQPYAYPIQ-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoylformate is an organic compound with the molecular formula ( \text{C}{11}\text{H}{9}\text{NO}_{3} ). It is a derivative of benzoylformate, characterized by the presence of a cyano group at the para position of the benzene ring and an ethyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobenzoylformate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyanobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZXMQPYAYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398942
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-31-8
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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